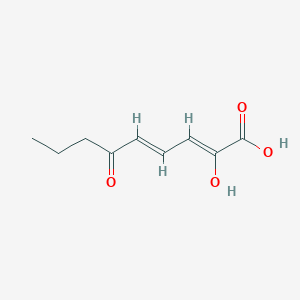

2-Hydroxy-6-oxonona-2,4-dienoic acid

Description

Properties

Molecular Formula |

C9H12O4 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

(2Z,4E)-2-hydroxy-6-oxonona-2,4-dienoic acid |

InChI |

InChI=1S/C9H12O4/c1-2-4-7(10)5-3-6-8(11)9(12)13/h3,5-6,11H,2,4H2,1H3,(H,12,13)/b5-3+,8-6- |

InChI Key |

XUNCLPUITPERRV-GMWFMGJWSA-N |

Isomeric SMILES |

CCCC(=O)/C=C/C=C(/C(=O)O)\O |

Canonical SMILES |

CCCC(=O)C=CC=C(C(=O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Pathways and Metabolic Functions

Research has demonstrated that 2-hydroxy-6-oxonona-2,4-dienoic acid plays a crucial role in several metabolic pathways:

- Lipid Metabolism : The compound has been shown to influence lipid metabolism, particularly in the degradation pathways of phenylpropanoid compounds. It acts as an intermediate in various biochemical reactions that facilitate the breakdown of complex organic molecules .

- Regulatory Mechanisms : Modifications derived from this compound can impact transcriptional activation within cellular systems, suggesting potential roles in gene expression regulation .

Applications in Microbial Degradation

The compound has been extensively studied for its role in the microbial degradation of aromatic hydrocarbons:

- Bioremediation : Microorganisms such as Pseudomonas putida utilize 2-hydroxy-6-oxonona-2,4-dienoic acid in the degradation of environmental pollutants like biphenyl. This process involves meta ring-fission pathways that convert complex hydrocarbons into simpler compounds that can be further metabolized .

Case Study 1: Enzymatic Pathways

A study investigated the enzymatic reduction of 2-hydroxy-6-oxonona-2,4-dienoic acid by a specific enzyme from Pseudomonas sp. This enzyme catalyzed the conversion of biphenyl derivatives into hydroxylated products, demonstrating the compound's significance in microbial metabolism and potential applications in bioremediation strategies .

Case Study 2: Lipid Metabolism

Another research focused on the effects of 2-hydroxy-6-oxonona-2,4-dienoic acid on lipid metabolism. The findings indicated that this compound could enhance lipid degradation rates in certain microbial strains, suggesting its utility in developing biocatalysts for industrial applications .

Comparison with Related Compounds

The following table compares 2-hydroxy-6-oxonona-2,4-dienoic acid with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Hydroxybutanoic acid | Contains a hydroxyl group but lacks unsaturation | Simpler structure; primarily involved in metabolism |

| 4-Oxobutanoic acid | Contains a keto group but fewer double bonds | More saturated; different reactivity profile |

| 3-Hydroxy-3-methylbutanoic acid | Similar hydroxyl functionality with branched chain | Different metabolic pathways due to branching |

The unique arrangement of double bonds and functional groups in 2-hydroxy-6-oxonona-2,4-dienoic acid confers distinct reactivity patterns compared to these similar compounds .

Chemical Reactions Analysis

Hydrolysis via 2-Hydroxy-6-oxonona-2,4-dienedioate Hydrolase (MhpC)

The enzyme 2-hydroxy-6-oxonona-2,4-dienedioate hydrolase (EC 3.7.1.14, encoded by mhpC) catalyzes the hydrolysis of 2-hydroxy-6-oxonona-2,4-dienoic acid in two distinct reactions :

| Substrate | Products | Enzyme | Conditions |

|---|---|---|---|

| (2Z,4E)-2-hydroxy-6-oxonona-2,4-diene-1,9-dioate + H₂O | (2Z)-2-hydroxypenta-2,4-dienoate + succinate | MhpC | Aerobic, pH ~7.0 |

| (2Z,4E,7E)-2-hydroxy-6-oxonona-2,4,7-triene-1,9-dioate + H₂O | (2Z)-2-hydroxypenta-2,4-dienoate + fumarate | MhpC | Aerobic, pH ~7.0 |

Key Features :

-

Stereospecificity : The enzyme acts on substrates with (2Z,4E) and (2Z,4E,7E) configurations, maintaining geometric fidelity during cleavage .

-

Mechanism : MhpC employs a catalytic triad (Ser110-Asp235-His263) and forms an acyl-enzyme intermediate via a hemi-ketal adduct with Ser110 .

-

Oxyanion Stabilization : A tripartite oxyanion hole involving Ser40 stabilizes transition states during hydrolysis .

Conversion to 4-Hydroxy-2-ketopentanoate

The product 2-hydroxypenta-2,4-dienoate undergoes further hydration via 2-keto-4-pentenoate hydratase (MhpD, EC 4.2.1.80) :

Reaction :

4-Hydroxy-2-oxopentanoate ⇌ 2-oxopent-4-enoate + H₂O

Role :

-

Converts the enolic form of 2-oxopent-4-enoate into 4-hydroxy-2-ketopentanoate, facilitating entry into central metabolic pathways (e.g., TCA cycle) .

Role in Phenylpropanoid Degradation Pathways

In Pseudomonas spp. and Escherichia coli, 2-hydroxy-6-oxonona-2,4-dienoic acid is a key intermediate in the degradation of aromatic pollutants:

-

Initial Monooxygenation : Aryl substrates (e.g., 2-propylphenol) are oxidized to 3-propylcatechol via NADH-dependent monooxygenases .

-

Meta-Cleavage : Catechol derivatives undergo oxidative cleavage to form 2-hydroxy-6-oxonona-2,4-dienoic acid .

-

Hydrolysis : MhpC cleaves the compound into smaller carboxylic acids for assimilation .

Structural Determinants of Reactivity

The compound’s reactivity is governed by:

Comparison with Similar Compounds

Structural Variations and Substitutions

The following table highlights structural differences among related MCPs:

Key Observations :

- Chain Length: The number of carbons (nona vs. hexa/hepta) influences solubility and enzymatic interactions. Longer chains (e.g., nona derivatives) exhibit lower polarity, affecting retention times in HPLC (e.g., hexa-2,4-dienedioic acid elutes at 1.50 min ).

- Substituents: Aromatic groups (e.g., phenyl in HOPDA) enhance π-π interactions with enzymes but reduce substrate specificity in some hydrolases. For instance, HsaD shows 4–33× higher activity for DSHA (kcat/Km = 3.3 × 10⁴ M⁻¹s⁻¹) than for HOPDA . Methyl groups (e.g., C7-CH₃ in 7-methylnona) alter steric hindrance, slowing degradation rates .

Enzymatic Specificity and Degradation Pathways

Mechanistic Insights :

- HOPDA: Degraded via hydrolytic cleavage of the C5–C6 bond to yield benzoic acid and 2-hydroxypenta-2,4-dienoic acid . The phenyl group stabilizes the transition state in biphenyl-metabolizing enzymes.

- 2-Hydroxy-6-oxonona-2,4-dienoic acid: Processed by EC 3.7.1.14 to form succinate and hydroxypentaenoic acid, critical for carbon cycling in soil bacteria .

Preparation Methods

Bacterial Metabolic Pathways

2-Hydroxy-6-oxonona-2,4-dienoic acid is naturally produced as an intermediate in the degradation of phenylpropanoid compounds by microorganisms. Escherichia coli strain K12 (MG1655) synthesizes this compound via the meta-cleavage pathway of catechol derivatives. The enzyme 2-hydroxy-6-oxonona-2,4-dienedioate hydrolase (EC 3.7.1.14), encoded by the mhpC gene, catalyzes the hydrolysis of its conjugate base form, 2-hydroxy-6-oxonona-2,4-dienedioate, into smaller metabolites.

Key Steps in Microbial Production:

- Substrate Induction : Bacterial cultures are grown in media supplemented with aromatic precursors such as biphenyl-2,3-diol or 3-isopropylcatechol.

- Enzymatic Cleavage : Ring-cleaving dioxygenases convert catechol derivatives into dienoic intermediates, which are further processed by hydrolases.

- Extraction : Acidification of the culture medium to pH 3 precipitates the compound, followed by ethyl acetate extraction and solvent evaporation.

Table 1: Microbial Biosynthesis Parameters

| Parameter | Conditions/Values | Source |

|---|---|---|

| Bacterial Strain | E. coli K12 (MG1655) | |

| Substrate | Biphenyl-2,3-diol | |

| Extraction Solvent | Ethyl acetate | |

| Yield (Theoretical) | Not quantified in literature | – |

Optimization Challenges

Microbial methods face limitations in yield due to competing metabolic pathways and the instability of dienoic intermediates. For instance, Pseudomonas sp. strain HBP1 Prp preferentially degrades 2-propylphenol but requires precise induction conditions to accumulate 2-hydroxy-6-oxonona-2,4-dienoic acid.

Enzymatic Synthesis

In Vitro Enzyme Systems

Purified enzymes offer a controlled approach for synthesizing 2-hydroxy-6-oxonona-2,4-dienoic acid. The HOPDA (2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid) reducing enzyme III from Pseudomonas cruciviae S93B1 has been reconstituted in cell-free extracts to catalyze analogous reactions.

Reaction Mechanism:

$$

\text{(2Z,4E)-2-hydroxy-6-oxonona-2,4-dienedioate} + \text{H}_2\text{O} \rightarrow \text{(2Z)-2-hydroxypenta-2,4-dienoate} + \text{succinate} \quad \text{}

$$

Table 2: Enzymatic Reaction Conditions

| Parameter | Conditions/Values | Source |

|---|---|---|

| Enzyme | HOPDA reducing enzyme III | |

| Buffer | 0.05 M phosphate (pH 7.0) | |

| Cofactor | NADPH (1.7 × 10$$^{-2}$$ M) | |

| Temperature | 25°C |

Substrate Specificity

Enzymes exhibit broad specificity, accepting substrates like 3-methylcatechol and 3-methoxycatechol. Methyl esters of dienoic acids (e.g., 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoic acid methyl ester) are also reduced, enabling derivative synthesis.

Chemical Synthesis

Stepwise Organic Synthesis

Chemical methods provide higher purity but require complex steps. The methyl ester of 2-hydroxy-6-oxonona-2,4-dienoic acid has been synthesized via:

- Esterification : Diazomethane-mediated methylation of the carboxylic acid groups.

- Chromatographic Purification : Silica gel column chromatography with n-hexane elution.

- Hydrolysis : Acidic hydrolysis (HCl, pH 3) to regenerate the free acid.

Table 3: Chemical Synthesis Protocol

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Esterification | Diazomethane, N$$_2$$ atmosphere | Methyl ester formation |

| Column Chromatography | Silica gel, n-hexane | Purification of ester |

| Hydrolysis | 1 M HCl, ethyl acetate | Free acid isolation |

Challenges in Stability

The conjugated dienoic system renders the compound prone to photodegradation and oxidation. Storage under inert gas (N$$_2$$) at -20°C is recommended.

Comparative Analysis of Methods

Table 4: Method Comparison

| Criterion | Microbial | Enzymatic | Chemical |

|---|---|---|---|

| Yield | Low | Moderate | High |

| Purity | Variable | High | Very High |

| Scalability | Limited | Moderate | High |

| Cost | Low | High | Moderate |

Q & A

Q. What are the primary biochemical pathways involving 2-hydroxy-6-oxonona-2,4-dienoic acid (HONDA)?

HONDA is a key intermediate in microbial degradation pathways, particularly in the meta-cleavage of aromatic compounds like biphenyl. It is hydrolyzed by the enzyme 2-hydroxy-6-oxonona-2,4-dienedioate hydrolase (EC 3.7.1.14), which cleaves the C5–C6 bond to yield 2-hydroxypenta-2,4-dienoic acid and succinate or fumarate . This reaction is critical in bacterial catabolism of environmental pollutants.

Q. How can researchers detect and quantify HONDA in complex biological matrices?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the preferred method. For example, studies on biphenyl degradation pathways used HPLC-MS to identify HONDA and its tautomers, such as the dienol tautomer of a vinylogous 1,5-diketone . Sample preparation should include stabilization of reactive intermediates via pH control or derivatization to prevent degradation.

Q. What safety precautions are necessary when handling HONDA in laboratory settings?

While direct safety data for HONDA is limited, structurally similar α,β-unsaturated carboxylic acids (e.g., hexa-2,4-dienoic acid) require precautions due to respiratory and dermal irritation risks . Use personal protective equipment (PPE), including nitrile gloves and fume hoods, and follow waste disposal protocols to avoid environmental release .

Advanced Research Questions

Q. How do tautomeric forms of HONDA influence its reactivity in enzymatic assays?

HONDA exists in equilibrium between keto and enol tautomers, which affects substrate binding in hydrolases like EC 3.7.1.14. Computational modeling (e.g., density functional theory) can predict tautomer stability, while nuclear magnetic resonance (NMR) spectroscopy can experimentally validate these states . Adjusting pH or using deuterated solvents may shift the equilibrium for mechanistic studies.

Q. What experimental strategies resolve contradictions in reported kinetic parameters for HONDA hydrolases?

Discrepancies in and values often arise from differences in enzyme purity, assay conditions (e.g., temperature, ionic strength), or substrate preparation. Standardize protocols by:

Q. How can isotopic labeling elucidate the degradation mechanism of HONDA in environmental systems?

- or -labeled HONDA enables tracking of carbon flux during microbial degradation. For instance, -succinate or -fumarate produced from labeled HONDA can be analyzed via gas chromatography-mass spectrometry (GC-MS) to map metabolic pathways . This approach also identifies rate-limiting steps in pollutant remediation.

Q. What role does HONDA play in the evolution of enzyme substrate promiscuity?

HONDA hydrolases exhibit broad substrate specificity due to flexible active sites accommodating varied aryl or alkyl substituents. Directed evolution or site-saturation mutagenesis can identify residues critical for catalytic versatility. For example, mutations in the oxyanion hole or hydrophobic pockets may enhance activity toward halogenated derivatives .

Methodological Considerations

- Structural Characterization : X-ray crystallography of HONDA-enzyme complexes reveals substrate binding modes . For unstable intermediates, cryo-cooling or time-resolved crystallography is recommended.

- Data Reproducibility : Report detailed experimental conditions (e.g., buffer composition, enzyme source) to enable cross-study comparisons .

- Environmental Relevance : Simulate natural conditions (e.g., low nutrient availability) in biodegradation assays to avoid overestimating reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.